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Compound of Interest

Compound Name: CFI-400936

Cat. No.: B15608704 Get Quote

Is CFI-400945 a truly selective PLK4 inhibitor? This guide provides a data-driven comparison

with alternative compounds and detailed experimental insights to help researchers critically

evaluate its use. While a potent inhibitor of Polo-like Kinase 4 (PLK4), evidence suggests

significant off-target activity, positioning it as a multi-kinase inhibitor rather than a highly specific

tool.

Polo-like Kinase 4 (PLK4) is a master regulator of centriole duplication, a fundamental process

for cell division. Its dysregulation is linked to carcinogenesis, making it an attractive target for

cancer therapy. CFI-400945 is a first-in-class, orally available PLK4 inhibitor that has entered

clinical trials.[1][2] It potently inhibits PLK4 with a reported IC50 of approximately 2.8 nM and a

Ki of 0.26 nM.[3][4][5] However, a crucial question for researchers is the degree of its

selectivity. This guide compares CFI-400945 with Centrinone, a widely recognized highly

selective PLK4 inhibitor, to provide clarity on its specificity.

In Vitro Kinase Selectivity: A Quantitative
Comparison
The selectivity of a kinase inhibitor is paramount for attributing a biological effect to the

inhibition of its intended target. While CFI-400945 shows negligible activity against other PLK

family members (PLK1, 2, and 3), it demonstrates inhibitory action against several other

kinases at nanomolar concentrations.[2][3] In contrast, Centrinone exhibits a much cleaner

profile, with over 1000-fold selectivity for PLK4 over key off-targets like Aurora kinases A and B.

[6][7]
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Table 1: Inhibitor Potency (IC50/Ki) Against PLK4 and Key Off-Target Kinases

Target Kinase CFI-400945 Centrinone
Selectivity Fold
(PLK4 vs. Target)

PLK4
~2.8 nM (IC50)[1][3],

0.26 nM (Ki)[4]

2.71 nM (IC50)[8],

0.16 nM (Ki)[6][7][9]
-

Aurora A ~510 nM (EC50)[5] >1600 nM (Ki)[6][7] CFI-400945: ~182x

Aurora B
~71-102 nM

(IC50/EC50)[5][8]
>1600 nM (Ki)[6][7]

CFI-400945: ~8-

36x[3]

TrkA ~84 nM (EC50)[5] Not reported CFI-400945: ~30x

TrkB ~88 nM (EC50)[5] Not reported CFI-400945: ~31x

Tie2/TEK ~117 nM (EC50)[5] Not reported CFI-400945: ~42x

PLK1, PLK2, PLK3 >50 µM (IC50)[2][3] Not reported CFI-400945: >17,800x

Note: IC50 and Ki values are compiled from multiple sources and represent approximate

consensus values. EC50 values are from cellular assays.

This data highlights that CFI-400945's cellular effects may be convoluted by the inhibition of

other kinases, most notably Aurora B, which plays a critical role in cytokinesis.[10] The

Chemical Probes Portal advises that CFI-400945 should not be considered a selective PLK4

probe due to this off-target profile.[11]

Cellular Phenotypes: The Impact of Off-Target
Inhibition
The differing selectivity profiles of CFI-400945 and Centrinone result in distinct and telling

cellular phenotypes. Treatment with a truly selective PLK4 inhibitor is expected to cause a

progressive loss of centrioles.[6][12] While Centrinone treatment leads to this precise outcome,

CFI-400945 induces contradictory effects depending on its concentration, including centrosome

amplification and gross multinucleation.[1][10]
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This multinucleation is not observed with Centrinone and is likely a result of cytokinesis failure

due to the off-target inhibition of Aurora B.[10] Furthermore, the observed centrosome

amplification at lower doses of CFI-400945 may be due to partial, rather than complete, PLK4

inhibition, which can elevate PLK4 protein levels.[1][10]

Table 2: Comparison of Cellular Effects

Phenotype CFI-400945 Centrinone
Implication for
Selectivity

Centrosome Number

Amplification (low

dose), Depletion (high

dose)[1][10]

Depletion[6][10][12]

The amplification

effect of CFI-400945

is inconsistent with

pure PLK4 inhibition.

Cell Nucleation
Gross

multinucleation[10]

Minor increase in

multinucleation[10]

The severe phenotype

of CFI-400945

suggests off-target

effects, likely Aurora B

inhibition causing

cytokinesis failure.

Primary Cellular Effect

Mitotic defects,

polyploidy, cell

death[1]

Centrosome

depletion, p53-

dependent G1

arrest[6][7]

CFI-400945's effects

are consistent with a

multi-kinase inhibitor

impacting mitosis

broadly.

PLK4 Signaling in Centriole Duplication
PLK4 is the master kinase initiating centriole duplication. It localizes to the existing mother

centriole and phosphorylates substrates like STIL, which in turn recruits SAS-6 to form the

foundational cartwheel structure of the new procentriole. PLK4 activity is tightly regulated via

autophosphorylation, which promotes its own degradation by the SCFβ-TrCP ubiquitin ligase

complex to ensure that centrioles duplicate only once per cell cycle.[13][14]
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Caption: Simplified PLK4 signaling pathway in centriole duplication.

Experimental Protocols
Reproducible and well-characterized methods are essential for studying kinase inhibitors.

Below are outlines of common assays used to determine inhibitor selectivity and cellular

effects.
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In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a

purified kinase.

Protocol Outline (LanthaScreen® Eu Kinase Binding Assay):[15][16]

Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., CFI-400945). Prepare

a solution containing the purified PLK4 kinase enzyme and a europium-labeled anti-tag

antibody. Prepare a solution of an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor

(tracer).

Assay Plate Setup: Add the test inhibitor dilutions to a 384-well microplate.

Reaction: Add the kinase/antibody mixture to the wells, followed by the tracer solution.

Incubation: Incubate the plate at room temperature for approximately 60 minutes to allow the

binding reaction to reach equilibrium.

Detection: Measure the Fluorescence Resonance Energy Transfer (FRET) signal. A high

FRET signal occurs when the tracer and antibody are bound to the kinase. An active inhibitor

will displace the tracer, leading to a loss of FRET.

Data Analysis: Plot the loss of FRET signal against the inhibitor concentration and fit to a

dose-response curve to determine the IC50 value.

Prepare Reagents
(Inhibitor, Kinase, Tracer)

Dispense into
384-well Plate

Incubate
~60 min @ RT Read FRET Signal Calculate IC50

Click to download full resolution via product page

Caption: Workflow for an in vitro kinase binding assay.

Cellular Centrosome Counting Assay
(Immunofluorescence)
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This cell-based assay is used to visualize and quantify the effect of an inhibitor on centrosome

number.

Protocol Outline:[10]

Cell Culture: Plate cells (e.g., U2OS osteosarcoma cells) on glass coverslips and allow them

to adhere.

Inhibitor Treatment: Treat cells with the desired concentration of inhibitor (e.g., CFI-400945

or Centrinone) or a vehicle control (DMSO) for a specified duration (e.g., 48-72 hours).

Fixation and Permeabilization: Fix the cells with cold methanol and permeabilize with a

detergent-based buffer to allow antibody entry.

Immunostaining: Block non-specific binding sites. Incubate cells with a primary antibody

against a centrosomal marker (e.g., γ-tubulin or Centrin). Follow with incubation using a

fluorescently-labeled secondary antibody. A nuclear counterstain (e.g., DAPI) is also used.

Imaging: Mount the coverslips onto microscope slides and acquire images using a

fluorescence microscope.

Quantification: Manually or automatically count the number of centrosomes per cell and

categorize cells based on centrosome number and nuclear morphology.
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Caption: Workflow for immunofluorescence-based centrosome counting.

Conclusion
While CFI-400945 is a potent, first-in-class inhibitor of PLK4, the evidence strongly suggests it

is not a "truly selective" inhibitor. Its significant activity against other kinases, particularly Aurora

B, leads to complex cellular phenotypes that are not solely attributable to PLK4 inhibition.[10]

[17] This positions CFI-400945 as a multi-kinase inhibitor with a preference for PLK4.[8] For
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researchers aiming to specifically probe the function of PLK4 in a cellular context, highly

selective tool compounds like Centrinone, which produce cellular effects consistent with on-

target PLK4 inhibition, are more appropriate choices.[12] The clinical efficacy of CFI-400945

may, in fact, stem from its multi-kinase inhibition profile, but for basic research, its utility as a

specific PLK4 probe is limited.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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